Neuropathiazol

Descripción

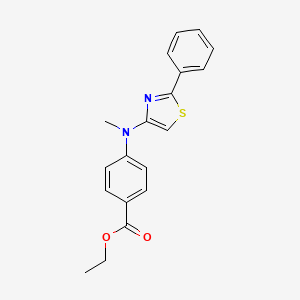

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 4-[methyl-(2-phenyl-1,3-thiazol-4-yl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2S/c1-3-23-19(22)15-9-11-16(12-10-15)21(2)17-13-24-18(20-17)14-7-5-4-6-8-14/h4-13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGKYEWWFHSESJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N(C)C2=CSC(=N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470323 | |

| Record name | Neuropathiazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880090-88-0 | |

| Record name | Neuropathiazol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Neuropathiazol: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathiazol is a synthetic, cell-permeable thiazole (B1198619) compound that has emerged as a potent and selective inducer of neuronal differentiation. Initially identified through a high-throughput screen of chemical libraries, this small molecule has demonstrated significant potential in the fields of regenerative medicine and oncology, particularly in the context of neuroblastoma. This compound promotes the differentiation of neural progenitor cells into mature neurons while competitively suppressing astrogliogenesis. Its mechanism of action is linked to the upregulation of Paternally Expressed Gene 5 (PEG5), a key regulator of neuronal development. This technical guide provides a comprehensive overview of the discovery, synthesis, biological activity, and experimental protocols related to this compound, offering a valuable resource for researchers and drug development professionals.

Discovery and Synthesis

This compound was first identified by Warashina and colleagues in 2006 through a high-content screening assay designed to discover small molecules capable of inducing neuronal differentiation in adult hippocampal neural progenitor cells. The screening of a diverse chemical library led to the identification of this novel thiazole derivative as a potent inducer of a neuronal phenotype.

While the detailed, step-by-step synthesis protocol from the primary literature remains to be fully elucidated in publicly available documents, the chemical structure of this compound is known.

Table 1: Chemical and Physical Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C₁₉H₁₈N₂O₂S |

| Molecular Weight | 338.42 g/mol |

| CAS Number | 880090-88-0 |

| Purity | ≥98% |

| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol |

| Storage | Store at -20°C |

Biological Activity and Mechanism of Action

This compound is a selective inducer of neuronal differentiation in cultured hippocampal neural progenitor cells (NPCs)[1][2]. It has been shown to enhance the maturation of NPC-derived neurons and selectively suppress astrocyte differentiation induced by factors such as LIF, BMP2, and FBS, demonstrating a higher selectivity than retinoic acid[1][2].

In the context of oncology, this compound has been investigated for its therapeutic potential in neuroblastoma, a pediatric cancer of the developing nervous system. It has been shown to inhibit the proliferation of neuroblastoma cells and induce their differentiation into a more mature, neuron-like phenotype. Furthermore, this compound exhibits a synergistic anti-tumor effect when used in combination with the chemotherapeutic agent cyclophosphamide.

A key aspect of this compound's mechanism of action is the upregulation of Paternally Expressed Gene 5 (PEG5). PEG5 is known to play a role in the later stages of neurodifferentiation, including the formation and stabilization of dendritic spines. The signaling pathway that connects this compound to the upregulation of PEG5 and subsequent neuronal fate decisions is an active area of research.

Signaling Pathway

The precise signaling cascade initiated by this compound that leads to PEG5 upregulation is not yet fully detailed in the available literature. However, a proposed logical workflow for its action is presented below.

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Cell Viability and Proliferation Assay (MTT Assay) for Neuroblastoma Cells

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

SH-SY5Y or other neuroblastoma cell lines

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

-

This compound stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed neuroblastoma cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium[3].

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically <0.5%).

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Four hours before the end of the incubation period, add 10 µL of MTT solution to each well[4].

-

Incubate the plate for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader[4].

-

Calculate cell viability as a percentage of the vehicle-treated control.

Workflow for MTT Assay:

Caption: Workflow for assessing cell viability using the MTT assay.

Immunocytochemistry for Neuronal Markers

Immunocytochemistry is used to visualize the expression and localization of specific proteins in cells, such as the neuronal markers β-III-tubulin (Tuj1) and Microtubule-Associated Protein 2 (MAP2), to confirm neuronal differentiation.

Materials:

-

Differentiated cells on coverslips or in culture plates

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

-

Primary antibodies (e.g., mouse anti-β-III-tubulin, rabbit anti-MAP2)

-

Fluorophore-conjugated secondary antibodies (e.g., goat anti-mouse Alexa Fluor 488, goat anti-rabbit Alexa Fluor 594)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

-

Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash the cells three times with PBS for 5 minutes each.

-

Incubate the cells with fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

-

Wash the cells three times with PBS for 5 minutes each, protected from light.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the staining using a fluorescence microscope.

Workflow for Immunocytochemistry:

Caption: General workflow for immunocytochemical staining of neuronal markers.

Quantitative Data

Conclusion and Future Directions

This compound is a promising small molecule with significant potential for inducing neuronal differentiation and for the treatment of neuroblastoma. Its discovery through phenotypic screening highlights the power of this approach in identifying novel bioactive compounds. The elucidation of its mechanism of action, particularly the role of PEG5, opens new avenues for understanding the molecular control of neurogenesis.

Future research should focus on several key areas:

-

Complete Elucidation of the Synthesis Pathway: A publicly available, detailed synthesis protocol would facilitate wider research and development efforts.

-

Determination of Quantitative Pharmacological Parameters: Rigorous determination of IC50, EC50, and binding affinities (Kd) is necessary to fully characterize its potency and efficacy.

-

In-depth Mechanistic Studies: Further investigation into the signaling pathway linking this compound to PEG5 upregulation and the downstream effectors is crucial.

-

In Vivo Efficacy and Safety Studies: Comprehensive preclinical studies are required to evaluate the therapeutic potential and safety profile of this compound in relevant animal models of neurodegeneration and neuroblastoma.

References

An In-Depth Technical Guide to Neuropathiazol: A Selective Inducer of Neuronal Differentiation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuropathiazol is a synthetic, cell-permeable thiazole (B1198619) compound that has emerged as a potent and selective inducer of neuronal differentiation. Initially identified for its ability to guide adult hippocampal neural progenitor cells (NPCs) towards a neuronal lineage, recent studies have highlighted its potential as a differentiation-based therapeutic agent for neuroblastoma. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and detailed experimental protocols for its application in neuroscience and oncology research.

Core Compound Details

This compound is a small molecule with the following chemical and physical properties:

| Property | Value |

| Chemical Name | Ethyl 4-[methyl-(2-phenyl-1,3-thiazol-4-yl)amino]benzoate |

| Molecular Formula | C₁₉H₁₈N₂O₂S |

| Molecular Weight | 338.42 g/mol |

| CAS Number | 880090-88-0 |

| Appearance | Crystalline solid |

| Purity | ≥98% |

| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol |

| Storage | Store at -20°C |

Mechanism of Action

This compound selectively promotes neuronal differentiation while suppressing astrogliogenesis. Its mechanism, particularly in the context of cancer, is an active area of research. A key signaling pathway identified involves the upregulation of Paternally Expressed Gene 5 (PEG5).

The this compound-PEG5 Signaling Pathway

Recent findings indicate that this compound exerts its pro-differentiation effects in neuroblastoma cells, at least in part, by increasing the expression of PEG5. Silencing of PEG5 has been shown to reverse the neuronal differentiation induced by this compound, underscoring the critical role of this gene in the compound's mechanism. The downstream effectors of PEG5 in this pathway are currently under investigation.

Experimental Protocols

The following protocols are based on methodologies reported in peer-reviewed literature and provide a framework for studying the effects of this compound.

In Vitro Neuronal Differentiation of Adult Hippocampal NPCs

This protocol is adapted from the foundational study by Warashina et al. (2006).

Objective: To induce the differentiation of adult hippocampal NPCs into mature neurons.

Materials:

-

Adult rat hippocampal neural progenitor cells (HCN)

-

DMEM/F12 medium supplemented with N2

-

Basic fibroblast growth factor (bFGF; 20 ng/mL)

-

This compound (Tocris, R&D Systems, or equivalent)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Poly-L-ornithine and fibronectin-coated culture plates

-

Primary antibodies: anti-β-III-tubulin (Tuj1), anti-glial fibrillary acidic protein (GFAP)

-

Fluorescently labeled secondary antibodies

-

DAPI (4′,6-diamidino-2-phenylindole)

Procedure:

-

Cell Culture: Culture HCN cells in DMEM/F12 medium supplemented with N2 and bFGF on poly-L-ornithine and fibronectin-coated plates.

-

This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to a final concentration of 10 µM.

-

Differentiation: Replace the growth medium with differentiation medium (DMEM/F12 with N2 supplement but without bFGF) containing 10 µM this compound.

-

Incubation: Incubate the cells for 10 days, replacing the medium with fresh this compound-containing differentiation medium every 2-3 days.

-

Immunocytochemistry: After 10 days, fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 10% normal goat serum.

-

Staining: Incubate with primary antibodies (e.g., anti-Tuj1 for neurons, anti-GFAP for astrocytes) overnight at 4°C. Wash and incubate with appropriate fluorescently labeled secondary antibodies. Counterstain nuclei with DAPI.

-

Analysis: Visualize and quantify the percentage of Tuj1-positive neurons and GFAP-positive astrocytes using fluorescence microscopy.

Neuropathiazol: A Small Molecule Inducer of Neuronal Differentiation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neuropathiazol is a cell-permeable thiazole (B1198619) compound that has emerged as a potent and selective inducer of neuronal differentiation, particularly in adult hippocampal neural progenitor cells (NPCs). This small molecule promotes the generation of mature neurons while concurrently suppressing astrogliogenesis, making it a valuable tool for neurogenesis research and a potential candidate for therapeutic strategies aimed at neuronal regeneration. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative effects on neuronal differentiation, detailed experimental protocols, and an exploration of the signaling pathways it may influence.

Introduction

The discovery of small molecules that can direct the fate of neural stem and progenitor cells holds significant promise for understanding and treating a range of neurological disorders. This compound (Ethyl 4-[methyl-(2-phenyl-1,3-thiazol-4-yl)amino]benzoate) has been identified as a selective inducer of neuronal differentiation.[1][2][3] It offers a powerful tool to study the molecular mechanisms underpinning neurogenesis and to explore potential therapeutic avenues for diseases characterized by neuronal loss. This document serves as a technical resource for researchers, scientists, and drug development professionals, consolidating the current knowledge on this compound's role in neuronal differentiation.

Mechanism of Action

This compound selectively promotes the differentiation of multipotent hippocampal neural progenitor cells into neurons.[4] A key aspect of its mechanism is the upregulation of the proneuronal transcription factor NeuroD1.[4] NeuroD1 is a critical regulator of neuronal fate determination and maturation.[5] Concurrently, this compound has been shown to down-regulate the expression of Sox2, a marker associated with neural progenitor maintenance.[4]

In the context of neuroblastoma, this compound's pro-differentiative effects have been linked to the upregulation of Paternally Expressed Gene 5 (PEG5). Silencing PEG5 was found to reverse the neuronal differentiation induced by this compound, suggesting PEG5 is a critical mediator in this cell type. Further research is required to determine if this mechanism is conserved in hippocampal progenitor cells.

Quantitative Data on Neuronal Differentiation

Table 1: Effects of this compound on Neural Progenitor and Neuroblastoma Cells

| Cell Type | Treatment | Observed Effect | Reference(s) |

| Adult Hippocampal Neural Progenitor Cells (HCN) | 10 µM this compound for 10 days | Induction of differentiation into mature neurons. | [2] |

| Adult Hippocampal Neural Progenitor Cells | 10 µM this compound for 1-4 days | Upregulation of NeuroD1 (neuronal marker) and downregulation of Sox2 (neural progenitor marker). | [4] |

| Adult Hippocampal Neural Progenitor Cells | 5-15 µM this compound for 5 hours | Dose-dependent slowing of cell proliferation without significant cytotoxicity. | [4] |

| Adult Hippocampal Neural Progenitor Cells | Dose-dependent | Competitive suppression of astrogliogenesis induced by LIF/BMP2/FBS. | [2][4] |

| Neuroblastoma Cells | Not specified | Significant inhibition of proliferation and invasion in vitro. Enhanced synaptic growth and increased expression of mature neuron markers, more effective than retinoic acid. | |

| Neuroblastoma Cells | Not specified | Upregulation of PEG5 expression. |

Experimental Protocols

The following protocols are generalized methodologies for inducing neuronal differentiation using this compound, based on standard practices for culturing adult hippocampal neural progenitor cells and SH-SY5Y neuroblastoma cells. Researchers should optimize these protocols for their specific experimental conditions.

Neuronal Differentiation of Adult Hippocampal Neural Progenitor Cells (NPCs)

This protocol is adapted from standard procedures for the culture and differentiation of adult NPCs.

Materials:

-

Adult hippocampal neural progenitor cells (NPCs)

-

NPC proliferation medium: Neurobasal-A medium supplemented with N2 supplement, B27 supplement, L-glutamine, penicillin/streptomycin, and growth factors (e.g., EGF and bFGF).

-

NPC differentiation medium: Neurobasal-A medium supplemented with N2 supplement, B27 supplement, L-glutamine, and penicillin/streptomycin (without growth factors).

-

This compound (stock solution in DMSO)

-

Poly-D-lysine or other suitable coating substrate

-

6-well or 24-well tissue culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Plating: Coat tissue culture plates with poly-D-lysine. Plate adult hippocampal NPCs at a desired density in NPC proliferation medium. Allow cells to adhere and proliferate for 24-48 hours.

-

Initiation of Differentiation: When cells reach the desired confluency, aspirate the proliferation medium. Wash the cells once with PBS.

-

Treatment with this compound: Add NPC differentiation medium containing the desired concentration of this compound (e.g., a final concentration of 10 µM). A vehicle control (DMSO) should be run in parallel.

-

Incubation and Medium Change: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the differentiation medium containing this compound every 2-3 days.

-

Assessment of Differentiation: Differentiation can be monitored over a period of 7-10 days. Assess neuronal morphology using phase-contrast microscopy. For quantitative analysis, fix the cells at desired time points and perform immunocytochemistry for neuronal markers such as β-III tubulin (Tuj1) and microtubule-associated protein 2 (MAP2), and the progenitor marker Sox2. Gene expression analysis for markers like NeuroD1 can be performed using qRT-PCR.

Neuronal-like Differentiation of SH-SY5Y Neuroblastoma Cells

This protocol provides a general framework for differentiating SH-SY5Y cells, which can be adapted for testing the effects of this compound.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Growth Medium: DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.

-

Differentiation Medium: Low-serum medium (e.g., DMEM/F12 with 1% FBS) or serum-free medium (e.g., Neurobasal medium with B27 supplement).

-

This compound (stock solution in DMSO)

-

Retinoic Acid (RA) as a positive control (optional)

-

Tissue culture flasks and plates

Procedure:

-

Cell Culture: Maintain SH-SY5Y cells in growth medium in T-75 flasks.

-

Plating for Differentiation: Seed SH-SY5Y cells onto tissue culture plates at a low density in growth medium. Allow cells to attach for 24 hours.

-

Induction of Differentiation: Aspirate the growth medium and replace it with differentiation medium containing this compound at the desired concentration. A vehicle control and/or a positive control (e.g., 10 µM retinoic acid) should be included.

-

Incubation and Maintenance: Culture the cells for 5-7 days, changing the medium with fresh this compound every 2 days.

-

Evaluation of Differentiation: Observe changes in cell morphology, such as neurite outgrowth. At the end of the differentiation period, cells can be fixed for immunocytochemistry to detect neuronal markers (Tuj1, MAP2) or lysed for western blot or qRT-PCR analysis.

Signaling Pathways and Visualizations

The precise signaling pathways modulated by this compound are still under investigation. However, based on its known effects and the general mechanisms of neuronal differentiation, several pathways are of interest.

Proposed Mechanism of Action

This compound is thought to promote neuronal differentiation by influencing the balance of key transcription factors that govern neural progenitor cell fate.

Hypothetical Involvement of Wnt and Shh Signaling

While direct evidence is lacking, the Wnt and Sonic Hedgehog (Shh) signaling pathways are well-established regulators of neuronal differentiation and could potentially be influenced by this compound. The diagrams below illustrate the general roles of these pathways in neurogenesis. Further research is needed to confirm a direct link with this compound.

Wnt Signaling Pathway in Neuronal Differentiation:

Sonic Hedgehog (Shh) Signaling Pathway in Neuronal Differentiation:

Experimental Workflow for Investigating this compound's Effects

Conclusion and Future Directions

This compound is a valuable chemical tool for directing the differentiation of adult hippocampal neural progenitor cells towards a neuronal lineage. Its ability to upregulate NeuroD1 and suppress astrocytogenesis highlights its potential for applications in regenerative medicine and as a probe to dissect the molecular intricacies of neurogenesis.

Future research should focus on several key areas:

-

Elucidation of the complete signaling cascade: While NeuroD1 is a known downstream target, the upstream signaling events initiated by this compound remain to be fully characterized. Investigating the potential involvement of pathways like Wnt and Shh is a priority.

-

In vivo studies: The majority of current data is from in vitro experiments. In vivo studies are necessary to validate the efficacy and safety of this compound in a more complex biological environment.

-

Dose-response and time-course studies: Detailed quantitative analysis of the optimal concentrations and treatment durations for inducing specific neuronal subtypes from different progenitor populations will be crucial for its practical application.

-

Combination therapies: Exploring the synergistic effects of this compound with other small molecules or growth factors could lead to more efficient and specific neuronal differentiation protocols.

By addressing these questions, the scientific community can fully harness the potential of this compound for both fundamental neuroscience research and the development of novel therapeutic strategies for neurological diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jneuropsychiatry.org [jneuropsychiatry.org]

- 4. An Aminopropyl Carbazole Derivative Induces Neurogenesis by Increasing Final Cell Division in Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Terminal Differentiation of Adult Hippocampal Progenitor Cells Is a Step Functionally Dissociable from Proliferation and Is Controlled by Tis21, Id3 and NeuroD2 - PMC [pmc.ncbi.nlm.nih.gov]

Neuropathiazol: A Comprehensive Technical Guide to its Effects on Hippocampal Progenitor Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropathiazol is a synthetic small molecule that has been identified as a potent and selective inducer of neuronal differentiation in adult hippocampal neural progenitor cells (NPCs). This technical guide provides an in-depth overview of the current understanding of this compound's effects, with a focus on its mechanism of action, quantitative outcomes, and the experimental protocols utilized for its characterization. The primary mode of action for this compound appears to be the suppression of astrogliogenesis through the inhibition of the STAT3 signaling pathway, thereby promoting a neuronal cell fate. This document summarizes the key findings from available literature to serve as a resource for researchers in the fields of neurogenesis, stem cell biology, and therapeutic development for neurological disorders.

Introduction

Adult neurogenesis, the process of generating new neurons in the adult brain, is predominantly localized to the subgranular zone (SGZ) of the dentate gyrus in the hippocampus. This process is crucial for learning, memory, and mood regulation. Hippocampal progenitor cells (HPCs) are a key population of cells in the SGZ that can differentiate into neurons or glial cells, such as astrocytes. The differentiation fate of these progenitor cells is tightly regulated by a complex network of signaling pathways. Dysregulation of this process has been implicated in various neurological and psychiatric disorders.

Small molecules that can modulate the differentiation of HPCs are of significant interest for their therapeutic potential. This compound has emerged as one such molecule, demonstrating the ability to selectively promote neuronal differentiation while suppressing the formation of astrocytes.

Quantitative Effects of this compound on Hippocampal Progenitor Cells

The following tables summarize the quantitative data on the effects of this compound on the differentiation and lineage specification of hippocampal progenitor cells. Note: Specific quantitative data from the primary literature (Warashina et al., 2006) is not publicly available and would be required for a complete quantitative assessment. The tables below are structured based on the described effects and would be populated with specific values from the full-text article.

Table 1: Effect of this compound on Neuronal Differentiation of Hippocampal Progenitor Cells

| Treatment Group | Concentration | Percentage of Tuj1-positive Cells (%) | Fold Change vs. Control |

| Control (DMSO) | N/A | Data not available | 1 |

| This compound | Specify Conc. | Data not available | Data not available |

| This compound | Specify Conc. | Data not available | Data not available |

Tuj1 (βIII-tubulin) is a marker for immature neurons.

Table 2: Suppressive Effect of this compound on Astrocyte Differentiation

| Treatment Condition | Percentage of GFAP-positive Cells (%) | Fold Change vs. Induced Control |

| Control (Uninduced) | Data not available | N/A |

| LIF + BMP2 + FBS (Induced) | Data not available | 1 |

| LIF + BMP2 + FBS + this compound | Data not available | Data not available |

| LIF + BMP2 + FBS + Retinoic Acid | Data not available | Data not available |

GFAP (Glial Fibrillary Acidic Protein) is a marker for astrocytes. LIF (Leukemia Inhibitory Factor) and BMP2 (Bone Morphogenetic Protein 2) are known inducers of astrocyte differentiation.

Mechanism of Action: Inhibition of the STAT3 Signaling Pathway

Available evidence strongly suggests that this compound exerts its pro-neuronal and anti-astrogliogenic effects by modulating the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. In hippocampal progenitor cells, the activation of the JAK-STAT3 pathway by cytokines such as LIF is a key driver of astrocyte differentiation. By inhibiting this pathway, this compound is thought to prevent the transcription of astrocytic genes, thereby shifting the lineage commitment of progenitor cells towards a neuronal fate.

Signaling Pathway Diagram

Caption: Proposed signaling pathway for this compound in hippocampal progenitor cells.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of research findings. The following sections outline the general methodologies for key experiments involving this compound. Note: These are generalized protocols based on standard practices in the field. The specific details from the original study by Warashina et al. (2006) would be necessary for precise replication.

Culture of Adult Hippocampal Progenitor Cells

-

Isolation: Hippocampal tissue is dissected from adult rodents (e.g., rats or mice).

-

Dissociation: The tissue is enzymatically and mechanically dissociated into a single-cell suspension.

-

Culture Medium: Cells are cultured in a serum-free medium, typically Neurobasal medium supplemented with B27, GlutaMAX, and growth factors such as basic fibroblast growth factor (bFGF) and epidermal growth factor (EGF) to maintain their progenitor state.

-

Plating: Cells are plated on culture dishes coated with an attachment factor like poly-L-ornithine and laminin.

-

Maintenance: Cells are maintained in a humidified incubator at 37°C and 5% CO2, with regular media changes.

Neuronal Differentiation Assay

-

Seeding: Hippocampal progenitor cells are seeded at a specific density on coated coverslips or multi-well plates.

-

Differentiation Induction: The growth factor-containing medium is replaced with a differentiation medium (e.g., Neurobasal medium with B27 and without bFGF/EGF).

-

Treatment: this compound, dissolved in a vehicle such as DMSO, is added to the differentiation medium at various concentrations. A vehicle-only control group is also included.

-

Incubation: Cells are incubated for a specified period (e.g., 5-7 days) to allow for differentiation.

-

Immunocytochemistry: Cells are fixed and stained with antibodies against neuronal markers (e.g., Tuj1, MAP2) and astrocyte markers (e.g., GFAP). Nuclei are counterstained with DAPI.

-

Quantification: The percentage of cells positive for each marker is determined by counting fluorescently labeled cells under a microscope.

Experimental Workflow Diagram

Caption: A typical experimental workflow for assessing this compound's effects.

Conclusion and Future Directions

This compound is a valuable research tool for studying the mechanisms of neuronal differentiation in hippocampal progenitor cells. Its ability to selectively promote neurogenesis while suppressing astrogliogenesis, likely through the inhibition of the STAT3 pathway, makes it a promising candidate for further investigation in the context of neuroregenerative therapies.

Future research should focus on:

-

Elucidating the precise molecular target of this compound and the exact mechanism of STAT3 inhibition.

-

Conducting in vivo studies to assess the efficacy of this compound in promoting neurogenesis and improving cognitive function in animal models of neurological disorders.

-

Investigating potential off-target effects and optimizing the compound's structure for improved potency and safety.

A complete understanding of this compound's biological activity, supported by detailed quantitative data and standardized protocols, will be essential for translating its potential into clinical applications.

Biological Activity of Neuropathiazol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Neuropathiazol is a real compound used for research purposes, primarily in the context of neuronal differentiation. The following guide summarizes publicly available data and provides representative experimental protocols and conceptual diagrams based on its known biological activities.

Executive Summary

This compound is a cell-permeable thiazole (B1198619) compound recognized for its potent and selective ability to induce neuronal differentiation.[1] It has been shown to effectively guide adult neural progenitor cells towards a mature neuronal phenotype while actively suppressing astrogliogenesis.[1] Recent studies have further elucidated its mechanism, demonstrating that this compound upregulates Paternally Expressed Gene 5 (PEG5), which plays a critical role in its differentiation-inducing effects.[2] This activity also confers anti-proliferative and anti-invasive properties in neuroblastoma cell models, highlighting its therapeutic potential.[2] This document provides a comprehensive overview of the biological activity of this compound, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Pharmacological Profile

-

Compound Name: this compound

-

CAS Number: 880090-88-0

-

Molecular Formula: C₁₉H₁₈N₂O₂S

-

Molecular Weight: 338.42 g/mol

-

Primary Biological Activity: A selective inducer of neuronal differentiation in hippocampal neural progenitor cells (NPCs). It also suppresses astrocyte differentiation and enhances the maturation of neurons derived from NPCs.

Quantitative Data Summary

The following tables summarize the key quantitative findings related to this compound's biological activity from in vitro and in vivo studies.

Table 2.1: In Vitro Efficacy in Neuronal Differentiation

| Parameter | Cell Line | Concentration | Duration | Outcome |

|---|---|---|---|---|

| Neuronal Differentiation | Adult Hippocampal Neural Progenitor (HCN) Cells | 10 µM | 10 days | Successful induction into mature neurons. |

| Astrocyte Suppression | HCN Cells (induced by LIF/BMP2/FBS) | Dose-dependent | Not Specified | Competitive suppression of astrogliogenesis. |

| Mature Neuron Marker Expression | Neuroblastoma Cells | Not Specified | Not Specified | More effective than retinoic acid. |

Table 2.2: In Vitro Efficacy in Neuroblastoma Models

| Parameter | Cell Line | Observation |

|---|---|---|

| Cell Proliferation | Neuroblastoma Cells | Significantly inhibited. |

| Cell Invasion | Neuroblastoma Cells | Significantly inhibited. |

| Synaptic Growth | Neuroblastoma Cells | Enhanced. |

Table 2.3: In Vivo Efficacy in Neuroblastoma Xenograft Model

| Animal Model | Treatment | Primary Outcome | Secondary Finding |

|---|---|---|---|

| Mouse Xenograft (Neuroblastoma) | This compound | Suppression of tumor growth. | Induced neuron-like differentiation in tumor tissues. |

| Mouse Xenograft (Neuroblastoma) | This compound + Cyclophosphamide | Synergistic enhancement of anti-neuroblastoma effects. | Not Applicable |

| Mouse Xenograft (PEG5 Knockdown) | this compound | Diminished efficacy in suppressing tumor growth. | Highlights the critical role of PEG5. |

Detailed Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of this compound.

In Vitro Neuronal Differentiation of Neural Progenitor Cells

-

Objective: To assess the capacity of this compound to induce neuronal differentiation and suppress astrogliogenesis.

-

Cell Line: Adult Hippocampal Neural Progenitor (HCN) Cells.

-

Protocol:

-

Cell Plating: HCN cells are seeded onto poly-L-lysine-coated plates in a standard growth medium.

-

Differentiation Induction: After 24 hours, the growth medium is replaced with a differentiation medium. For neuronal differentiation, the medium is supplemented with 10 µM this compound. For astrogliogenesis, the medium is supplemented with a combination of LIF, BMP2, and FBS.

-

Treatment: Cells are incubated for 10 days, with a medium change every 2-3 days.

-

Endpoint Analysis (Immunocytochemistry): Cells are fixed with 4% paraformaldehyde.

-

Stain with primary antibodies for neuronal markers (e.g., βIII-tubulin, MAP2) and astrocyte markers (e.g., GFAP).

-

Stain with corresponding fluorescently-labeled secondary antibodies and a nuclear counterstain (e.g., DAPI).

-

Imaging and Quantification: Images are captured using a fluorescence microscope. The percentage of marker-positive cells is quantified to determine the extent of differentiation.

-

Neuroblastoma Cell Proliferation and Invasion Assay

-

Objective: To evaluate the effect of this compound on the proliferation and invasive properties of neuroblastoma cells.

-

Cell Lines: Relevant human neuroblastoma cell lines (e.g., SH-SY5Y, SK-N-BE(2)).

-

Proliferation Assay (MTT Assay):

-

Seed neuroblastoma cells in a 96-well plate.

-

Treat cells with varying concentrations of this compound or a vehicle control for 24-72 hours.

-

Add MTT reagent to each well and incubate for 4 hours to allow for formazan (B1609692) crystal formation.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated relative to the vehicle control.

-

-

Invasion Assay (Transwell Assay):

-

Coat the upper chamber of a Transwell insert with Matrigel.

-

Seed neuroblastoma cells in the upper chamber in a serum-free medium containing this compound or a vehicle.

-

Add a complete medium (with serum) to the lower chamber as a chemoattractant.

-

Incubate for 24-48 hours.

-

Remove non-invading cells from the top of the insert.

-

Fix and stain the invading cells on the bottom of the membrane with crystal violet.

-

Count the number of invaded cells under a microscope.

-

In Vivo Neuroblastoma Xenograft Model

-

Objective: To determine the anti-tumor efficacy of this compound in a living organism.

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice).

-

Protocol:

-

Tumor Implantation: Subcutaneously inject neuroblastoma cells into the flank of each mouse.

-

Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, this compound, Cyclophosphamide, this compound + Cyclophosphamide).

-

Treatment Administration: Administer treatments via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule.

-

Monitoring: Monitor tumor volume (using calipers) and body weight regularly (e.g., 2-3 times per week).

-

Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors.

-

Ex Vivo Analysis: Analyze tumor tissue for weight, volume, and expression of neuronal differentiation markers via immunohistochemistry or Western blot.

-

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

The diagram below illustrates the proposed signaling pathway for this compound-induced neuronal differentiation in neuroblastoma cells. The compound leads to the upregulation of PEG5, a critical mediator that promotes the expression of mature neuronal markers and suppresses tumor growth.

Caption: Proposed mechanism of this compound in neuroblastoma cells.

Experimental Workflow: From In Vitro to In Vivo

This workflow outlines the logical progression of experiments to characterize a compound like this compound, starting from initial cell-based screening to validation in animal models.

Caption: High-level workflow for this compound efficacy testing.

Logical Relationship: Therapeutic Hypothesis

This diagram illustrates the logical connection between this compound's molecular action and its potential therapeutic outcome in the context of neuroblastoma.

Caption: Therapeutic hypothesis for this compound in neuroblastoma.

References

Core Technical Guide: Neuropathiazol CAS Number 880090-88-0

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathiazol (CAS: 880090-88-0), a cell-permeable thiazole (B1198619) compound, is a potent and selective inducer of neuronal differentiation.[1] This document provides a comprehensive technical overview of this compound, including its chemical properties, biological activity, and proposed mechanisms of action. Detailed experimental protocols and visual representations of its signaling pathways are presented to support its application in neuroscience research and drug development.

Chemical and Physical Properties

This compound is a synthetic small molecule with the following properties:

| Property | Value | Reference |

| CAS Number | 880090-88-0 | |

| Molecular Formula | C₁₉H₁₈N₂O₂S | |

| Molecular Weight | 338.42 g/mol | |

| Synonyms | KHS2 | - |

| Appearance | Off-white to white solid | - |

| Solubility | Soluble in DMSO | - |

| Purity | ≥96% by HPLC | - |

| Storage | Store at +2°C to +8°C, protect from light. Stock solutions can be stored at -20°C for up to 6 months. | - |

Biological Activity

This compound selectively promotes the neuronal differentiation of multipotent hippocampal neural progenitor cells (NPCs). It has been shown to be a more selective inducer of neuronal differentiation than retinoic acid and is non-cytotoxic at effective concentrations.[1]

Induction of Neuronal Differentiation

Treatment of adult neural progenitor HCN cells with this compound (10 µM for 10 days) leads to their differentiation into mature neurons.[1] This process is accompanied by the downregulation of the neural progenitor marker Sox2 and the upregulation of the neuronal cell marker NeuroD1.

Suppression of Astrogliogenesis

This compound competitively suppresses astrogliogenesis induced by leukemia inhibitory factor (LIF), bone morphogenetic protein 2 (BMP2), and fetal bovine serum (FBS) in a dose-dependent manner.[1] This selective action highlights its potential for directing the fate of neural stem cells towards a neuronal lineage.

Activity in Neuroblastoma

Recent studies have shown that this compound can inhibit the proliferation and invasion of neuroblastoma cells in vitro. It promotes synaptic growth and the expression of mature neuron markers. This effect is, at least in part, mediated by the upregulation of Paternally Expressed Gene 5 (PEG5).

Signaling Pathways

The precise signaling pathways modulated by this compound are an active area of research. Based on current data, two key pathways have been implicated.

Inhibition of Astrocyte-Inducing Pathways

This compound's ability to suppress astrogliogenesis suggests an interference with the signaling cascades initiated by LIF and BMP2. These factors typically activate the JAK-STAT and SMAD pathways, respectively, to promote astrocyte differentiation. This compound likely acts at a point in these pathways to inhibit their pro-astroglial effects.

Pro-Neuronal Differentiation Pathway via PEG5

In the context of neuroblastoma, this compound has been shown to upregulate PEG5, which is crucial for its differentiation-inducing effects. The silencing of PEG5 reverses the neuronal differentiation phenotype, indicating that PEG5 is a key downstream mediator of this compound's action. The upstream signaling events leading to PEG5 upregulation and the subsequent downstream effectors that drive neuronal differentiation are yet to be fully elucidated.

Experimental Protocols

The following protocols are provided as a guide for researchers using this compound for the neuronal differentiation of hippocampal neural progenitor cells.

Preparation of this compound Stock Solution

-

Reconstitution: Dissolve this compound in sterile DMSO to create a 10 mM stock solution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for up to 6 months. Protect from light.

Neuronal Differentiation of Hippocampal NPCs

This protocol is based on established methods for the culture and differentiation of adult hippocampal NPCs.

Materials:

-

Adult Hippocampal Neural Progenitor Cells (HCN)

-

DMEM/F12 medium

-

N2 supplement

-

Fibroblast Growth Factor-2 (FGF-2)

-

Poly-L-ornithine

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cell culture plates/flasks

Procedure:

-

Plate Coating:

-

Coat cell culture surfaces with poly-L-ornithine (15 µg/mL in PBS) for 1 hour at 37°C.

-

Wash three times with sterile water and allow to dry.

-

Coat with laminin (10 µg/mL in PBS) for at least 2 hours at 37°C before use.

-

-

Cell Plating and Proliferation:

-

Thaw and plate HCN cells onto coated plates in proliferation medium (DMEM/F12 with N2 supplement and 20 ng/mL FGF-2).

-

Culture cells at 37°C in a humidified atmosphere of 5% CO₂.

-

Passage cells when they reach 70-80% confluency.

-

-

Initiation of Differentiation:

-

When cells are ready for differentiation, aspirate the proliferation medium.

-

Wash the cells once with PBS.

-

Add differentiation medium (DMEM/F12 with N2 supplement, without FGF-2).

-

Add this compound to the differentiation medium to a final concentration of 10 µM. A vehicle control (DMSO) should be run in parallel.

-

-

Maintenance of Differentiating Cultures:

-

Replace the differentiation medium containing this compound every 2-3 days.

-

Continue the differentiation for 10 days.

-

-

Assessment of Differentiation:

-

After 10 days, fix the cells with 4% paraformaldehyde.

-

Perform immunocytochemistry for neuronal markers (e.g., β-III tubulin, MAP2, NeuroD1) and progenitor markers (e.g., Sox2).

-

Quantify the percentage of differentiated neurons.

-

Summary and Future Directions

This compound is a valuable tool for directing the differentiation of neural progenitor cells towards a neuronal lineage while suppressing astrogliogenesis. Its recently discovered role in upregulating PEG5 in neuroblastoma cells opens new avenues for research into its mechanism of action and its potential therapeutic applications. Future studies should focus on elucidating the complete signaling cascade initiated by this compound to fully understand its pro-neuronal effects. This will be crucial for its potential application in regenerative medicine and for the development of novel therapies for neurodegenerative diseases and cancer.

References

Neuropathiazol: A Deep Dive into its Molecular Landscape and Neurogenic Potential

For Immediate Release

This technical whitepaper provides a comprehensive overview of Neuropathiazol, a small molecule with significant potential in the field of neuroscience and regenerative medicine. Addressed to researchers, scientists, and professionals in drug development, this document delves into the core molecular structure, physicochemical properties, and the intricate signaling pathways influenced by this compound. All quantitative data is presented in easily digestible tables, and key experimental methodologies are detailed to facilitate reproducibility.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₁₉H₁₈N₂O₂S, is a synthetic thiazole (B1198619) derivative.[1] Its systematic IUPAC name is ethyl 4-[methyl-(2-phenyl-1,3-thiazol-4-yl)amino]benzoate.[2] The molecular structure of this compound is characterized by a central thiazole ring linked to a phenyl group and a substituted aniline (B41778) moiety.

A 2D representation of the this compound molecular structure is provided below:

Caption: 2D Molecular Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₈N₂O₂S | [1] |

| Molecular Weight | 338.42 g/mol | |

| CAS Number | 880090-88-0 | |

| IUPAC Name | ethyl 4-[methyl-(2-phenyl-1,3-thiazol-4-yl)amino]benzoate | |

| Synonyms | KHS2, Ethyl 4-(methyl(2-phenylthiazol-4-yl)amino)benzoate | |

| Purity | ≥96% by HPLC | |

| Appearance | White solid | |

| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol | |

| Storage | Store at -20°C, protect from light |

Biological Activity and Mechanism of Action

This compound is a potent and selective inducer of neuronal differentiation. It has been shown to effectively guide the differentiation of adult neural progenitor cells (NPCs) into mature neurons. A key aspect of its biological activity is the competitive suppression of astrogliogenesis induced by factors such as LIF, BMP2, and FBS. This selective action makes this compound a valuable tool for directing the fate of neural stem cells towards a neuronal lineage.

Recent studies have elucidated a critical component of this compound's mechanism of action, particularly in the context of neuroblastoma. Research indicates that this compound's effects are mediated, at least in part, through the upregulation of Paternally Expressed Gene 5 (PEG5). This upregulation of PEG5 is associated with the induction of neuronal-like differentiation in neuroblastoma cells, leading to an inhibition of cell proliferation and invasion, and suppression of tumor growth in vivo.

The proposed signaling pathway for this compound-induced neuronal differentiation is depicted in the following diagram:

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

While the original synthesis protocol by Warashina et al. requires access to the specific publication, a general experimental workflow for inducing neuronal differentiation using this compound can be outlined based on established methodologies.

General Workflow for this compound-Induced Neuronal Differentiation

The following diagram illustrates a typical experimental workflow for assessing the neurogenic potential of this compound on neural progenitor cells.

References

Neuropathiazol: A Small Molecule Suppressor of Astrocyte Differentiation from Neural Progenitor Cells

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Neuropathiazol is a synthetic, cell-permeable small molecule that has been identified as a potent modulator of neural progenitor cell (NPC) fate. While it selectively induces neuronal differentiation, it concurrently suppresses the differentiation of NPCs into astrocytes, particularly in the presence of astrogenic factors such as Leukemia Inhibitory Factor (LIF), Bone Morphogenetic Protein 2 (BMP2), and Fetal Bovine Serum (FBS).[1] This technical guide provides a comprehensive overview of the current understanding of this compound's suppressive effects on astrocyte differentiation, including its proposed mechanism of action, detailed experimental protocols, and quantitative data analysis. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for neurological disorders where modulating the balance between neurogenesis and gliosis is desirable.

Introduction

The differentiation of neural progenitor cells (NPCs) into either neurons or glial cells (astrocytes and oligodendrocytes) is a tightly regulated process crucial for central nervous system (CNS) development and repair. Dysregulation of this process, particularly an overproduction of reactive astrocytes (astrogliosis) at the expense of neurogenesis, is a hallmark of many neurological injuries and diseases. Small molecules that can direct the fate of NPCs towards a neuronal lineage while limiting astrocytic differentiation represent promising tools for regenerative medicine.

This compound has emerged as one such molecule.[1] Discovered through a high-throughput screen of synthetic compounds, it selectively promotes neuronal differentiation of adult hippocampal NPCs.[2] A key feature of this compound is its ability to competitively inhibit astrocyte differentiation induced by potent astrogenic stimuli. This guide synthesizes the available data on this compound's anti-astrogliogenic properties, providing a technical resource for its application in research and drug discovery.

Mechanism of Action: Suppression of Astrocyte Differentiation

The precise molecular mechanism by which this compound suppresses astrocyte differentiation is not yet fully elucidated. However, based on its inhibitory effect on LIF, BMP2, and FBS-induced astrogenesis, it is hypothesized to interfere with key signaling pathways and transcription factors that govern astrocyte lineage commitment.

Proposed Interference with the JAK/STAT Signaling Pathway

Leukemia Inhibitory Factor (LIF) is a potent inducer of astrocyte differentiation, primarily acting through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Upon LIF binding to its receptor, JAKs are activated, leading to the phosphorylation and nuclear translocation of STAT3. Nuclear STAT3, in conjunction with other co-activators, binds to the promoter of astrocyte-specific genes, such as Glial Fibrillary Acidic Protein (GFAP), a canonical marker of astrocytes, thereby initiating their transcription.

Given that this compound effectively counteracts LIF-induced astrogliogenesis, it is plausible that it acts as an inhibitor of the JAK/STAT pathway at one or more levels. Potential mechanisms include:

-

Inhibition of JAK kinase activity: this compound may directly or indirectly inhibit the kinase activity of JAKs, preventing the phosphorylation of STAT3.

-

Prevention of STAT3 phosphorylation or dimerization: The molecule could interfere with the phosphorylation of the critical tyrosine residue on STAT3 or prevent the formation of STAT3 dimers, which is essential for nuclear translocation.

-

Blockade of STAT3 nuclear import: this compound might disrupt the nuclear import machinery responsible for transporting activated STAT3 into the nucleus.

-

Inhibition of STAT3 binding to DNA: It could prevent the binding of the activated STAT3 transcription factor complex to the promoter regions of astrocytic genes like GFAP.

Potential Regulation of Key Astrocytic Transcription Factors: SOX9 and NFIA

The transcription factors SOX9 and Nuclear Factor I-A (NFIA) are considered master regulators of astrogenesis. SOX9 is crucial for the initial specification of glial progenitors and subsequently cooperates with NFIA to activate astrocyte-specific gene expression. The expression of both SOX9 and NFIA is tightly controlled during development to ensure the correct timing of astrocyte differentiation.

This compound's ability to suppress astrocytic fate suggests it may directly or indirectly influence the expression or activity of SOX9 and NFIA. Possible points of intervention include:

-

Downregulation of SOX9 and/or NFIA transcription: this compound could suppress the signaling pathways that lead to the upregulation of Sox9 and Nfia gene expression in NPCs.

-

Inhibition of SOX9/NFIA protein activity: The compound might interfere with the post-translational modifications required for the activity of these transcription factors or block their interaction with co-activators necessary for initiating transcription of target genes like GFAP and S100β.

Quantitative Data on Astrocyte Suppression

While the original discovery paper by Warashina et al. (2006) provides the foundational evidence for this compound's activity, detailed quantitative data on the extent of astrocyte marker suppression is limited in publicly accessible literature. The available information indicates a dose-dependent competitive suppression of astrogliogenesis induced by LIF, BMP2, and FBS.

For the purpose of this guide, the following table structure is provided as a template for researchers to populate with their own experimental data when evaluating this compound or similar compounds.

| Treatment Group | This compound (µM) | Astrocyte Inducer | % GFAP+ Cells (Mean ± SD) | % S100β+ Cells (Mean ± SD) |

| Control (Neuronal Differentiation) | 10 | None | < 5% | < 5% |

| Astrocyte Differentiation | 0 | LIF (10 ng/mL) | Value | Value |

| This compound Treatment | 1 | LIF (10 ng/mL) | Value | Value |

| This compound Treatment | 5 | LIF (10 ng/mL) | Value | Value |

| This compound Treatment | 10 | LIF (10 ng/mL) | Value | Value |

| Astrocyte Differentiation | 0 | BMP2 (20 ng/mL) | Value | Value |

| This compound Treatment | 10 | BMP2 (20 ng/mL) | Value | Value |

| Astrocyte Differentiation | 0 | FBS (1%) | Value | Value |

| This compound Treatment | 10 | FBS (1%) | Value | Value |

Note: The values in this table are placeholders and should be replaced with experimental results.

Detailed Experimental Protocols

The following protocols are based on standard methodologies for NPC culture and differentiation and should be adapted and optimized for specific cell lines and experimental conditions.

Materials and Reagents

-

Neural Progenitor Cells (e.g., adult rat hippocampal NPCs)

-

DMEM/F12 medium

-

N2 supplement

-

B27 supplement

-

Basic fibroblast growth factor (bFGF)

-

Epidermal growth factor (EGF)

-

Laminin

-

Poly-L-ornithine

-

This compound (stock solution in DMSO)

-

Leukemia Inhibitory Factor (LIF)

-

Bone Morphogenetic Protein 2 (BMP2)

-

Fetal Bovine Serum (FBS)

-

Primary antibodies: anti-GFAP, anti-S100β, anti-β-III-tubulin (Tuj1), anti-Sox2

-

Secondary antibodies (fluorescently conjugated)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Phosphate-buffered saline (PBS)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization/blocking solution (e.g., 0.1% Triton X-100 and 5% normal goat serum in PBS)

Neural Progenitor Cell Culture

-

Coat culture plates with poly-L-ornithine followed by laminin.

-

Thaw and plate NPCs in proliferation medium (DMEM/F12, N2 supplement, 20 ng/mL bFGF, 20 ng/mL EGF).

-

Maintain cells in a humidified incubator at 37°C and 5% CO2.

-

Passage cells upon reaching 70-80% confluency.

Astrocyte Differentiation and this compound Treatment

-

Plate NPCs on coated plates at a density suitable for differentiation.

-

Allow cells to adhere and grow in proliferation medium for 24 hours.

-

To induce astrocyte differentiation, replace the proliferation medium with differentiation medium (DMEM/F12, N2, and B27 supplements) containing the desired astrogenic factor (e.g., 10 ng/mL LIF, 20 ng/mL BMP2, or 1% FBS).

-

For this compound treatment groups, add the desired final concentration of this compound (e.g., 1-10 µM) to the differentiation medium. Include a vehicle control group (DMSO).

-

Culture the cells for 4-7 days, replacing the medium every 2-3 days with fresh medium containing the respective treatments.

Immunocytochemistry for Astrocyte Markers

-

After the differentiation period, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize and block non-specific binding with permeabilization/blocking solution for 1 hour at room temperature.

-

Incubate with primary antibodies against GFAP and S100β (and neuronal/progenitor markers as needed) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with appropriate fluorescently conjugated secondary antibodies and DAPI for 1-2 hours at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Mount coverslips and acquire images using a fluorescence microscope.

-

Quantify the percentage of GFAP+ and S100β+ cells relative to the total number of DAPI-stained nuclei.

Future Directions and Conclusion

This compound presents a valuable chemical tool for studying the molecular mechanisms that govern NPC fate decisions. Future research should focus on unequivocally identifying its direct molecular target(s) and elucidating the precise signaling cascade through which it exerts its anti-astrogliogenic effects. Investigating its impact on STAT3 phosphorylation and the expression dynamics of SOX9 and NFIA will be critical next steps.

References

Neuropathiazol: A Small Molecule Inducer of Neuronal Differentiation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Neuropathiazol is a synthetic, cell-permeable small molecule that has been identified as a potent and selective inducer of neuronal differentiation.[1][2][3] Primarily studied in the context of hippocampal neural progenitor cells (NPCs) and neuroblastoma models, this compound presents a promising avenue for research in regenerative medicine and oncology.[1][4] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, available data, and detailed experimental considerations for its use in a research setting.

Introduction

The directed differentiation of stem and progenitor cells into specific neuronal lineages is a cornerstone of regenerative neurology and a potential therapeutic strategy for a range of neurodegenerative disorders. Small molecules that can control these intricate cellular processes are invaluable tools for both basic research and clinical applications. This compound has emerged as one such molecule, demonstrating the ability to selectively promote neuronal differentiation while suppressing astrocytogenesis. More recently, its activity in inducing neuronal-like differentiation in neuroblastoma cells has highlighted its potential as a differentiation-based therapy for this pediatric cancer. This document aims to consolidate the available technical information on this compound to facilitate its application in laboratory settings.

Core Properties of this compound

This compound is a thiazole-containing organic compound with a molecular weight of 338.42 g/mol . Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 338.42 | |

| Formula | C₁₉H₁₈N₂O₂S | |

| CAS Number | 880090-88-0 | |

| Purity | ≥98% | |

| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol | |

| Storage | Store at -20°C |

Mechanism of Action and Signaling Pathway

The primary known mechanism of action for this compound involves the upregulation of Paternally Expressed Gene 5 (PEG5). Studies in neuroblastoma cell lines have shown that treatment with this compound leads to increased PEG5 expression. The crucial role of PEG5 in mediating the effects of this compound is demonstrated by the reversal of neuronal differentiation upon silencing of PEG5. While the complete downstream signaling cascade of PEG5 in this context is yet to be fully elucidated, it is clear that PEG5 is a critical mediator of this compound's differentiation-inducing effects.

Figure 1: Proposed signaling pathway for this compound-induced neuronal differentiation.

Biological Activities and In Vitro/In Vivo Effects

This compound has demonstrated significant biological activity in both in vitro and in vivo models. A summary of its key effects is presented in the table below.

| Model System | Key Findings | Reference |

| Cultured Hippocampal Neural Progenitor Cells (NPCs) | - Selective inducer of neuronal differentiation. - Enhances maturation of NPC-derived neurons. - Selectively suppresses astrocyte differentiation induced by LIF, BMP2, and FBS. | |

| Neuroblastoma Cell Lines | - Significantly inhibits proliferation and invasion. - Promotes synaptic growth. - Upregulates mature neuron markers more effectively than retinoic acid. | |

| In Vivo Neuroblastoma Mouse Model | - Suppresses tumor growth. - Induces neuron-like differentiation in tumor tissues. - Synergizes with cyclophosphamide (B585) to enhance anti-neuroblastoma effects. |

Experimental Protocols

While specific, detailed protocols for the use of this compound are not widely published, the following represents a general, representative protocol for inducing neuronal differentiation in a neuroblastoma cell line, such as SH-SY5Y. This protocol should be optimized for specific cell lines and experimental questions.

5.1. In Vitro Neuronal Differentiation of Neuroblastoma Cells

This protocol is adapted from established methods for differentiating SH-SY5Y cells and should be modified for use with this compound.

Materials:

-

Human neuroblastoma cell line (e.g., SH-SY5Y)

-

Growth Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Differentiation Medium: Basal medium (e.g., DMEM/F12) with a reduced serum concentration (e.g., 1% FBS) or a serum-free supplement (e.g., B-27)

-

This compound (dissolved in DMSO)

-

Tissue culture plates/flasks

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

Procedure:

-

Cell Seeding: Culture neuroblastoma cells in Growth Medium to 70-80% confluency. Dissociate cells with Trypsin-EDTA and seed them onto new culture plates at a density of approximately 5 x 10⁴ cells/cm². Allow cells to adhere for 24 hours.

-

Initiation of Differentiation:

-

Aspirate the Growth Medium and wash the cells once with sterile PBS.

-

Add Differentiation Medium containing the desired concentration of this compound. A concentration range of 1-10 µM can be used as a starting point for optimization. Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.

-

-

Maintenance of Differentiating Cultures:

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Replace the Differentiation Medium containing this compound every 2-3 days.

-

Monitor the cells daily for morphological changes, such as neurite outgrowth.

-

-

Duration of Differentiation: The differentiation process can be carried out for a period of 7 to 14 days, depending on the cell line and the desired level of maturation.

-

Assessment of Differentiation:

-

Morphological Analysis: Capture images using phase-contrast microscopy to observe neurite extension and changes in cell body morphology. Neurite length and number can be quantified using image analysis software.

-

Immunocytochemistry: Fix the cells and perform immunofluorescence staining for neuronal markers such as β-III-tubulin (Tuj1), Microtubule-Associated Protein 2 (MAP2), and synaptophysin to confirm neuronal identity.

-

Western Blotting or qPCR: Analyze the expression levels of neuronal marker proteins or genes to quantify the extent of differentiation.

-

Figure 2: General experimental workflow for evaluating this compound's activity.

5.2. In Vivo Neuroblastoma Model

The following is a generalized protocol for an in vivo study based on common practices for xenograft models. Specific doses and administration routes for this compound would require optimization.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Neuroblastoma cells

-

This compound

-

Vehicle for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of neuroblastoma cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

-

Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound to the treatment group via a suitable route (e.g., oral gavage or intraperitoneal injection). The control group should receive the vehicle alone. Dosing frequency will need to be determined based on pharmacokinetic studies.

-

Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight and overall health of the mice throughout the study.

-

Endpoint Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Tumor weight can be measured, and the tissue can be processed for histological and immunohistochemical analysis to assess markers of differentiation and proliferation.

Data Presentation

Conclusion and Future Directions

This compound is a valuable small molecule for inducing neuronal differentiation. Its mechanism of action through the upregulation of PEG5 provides a novel pathway for investigation. While the initial findings are promising for both neuro-regenerative research and as a potential therapeutic for neuroblastoma, further studies are required to fully elucidate its downstream signaling pathways and to establish detailed, optimized protocols for its use. The generation and publication of quantitative data will be crucial for advancing our understanding and application of this potent neurogenic compound.

References

Methodological & Application

Application Notes and Protocols for Neuropathiazol in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropathiazol is a synthetic small molecule compound that has been identified as a potent and selective inducer of neuronal differentiation.[1][2] It has shown efficacy in promoting the differentiation of cultured hippocampal neural progenitor cells (NPCs) and has demonstrated therapeutic potential in preclinical models of neuroblastoma by inhibiting cell proliferation and invasion.[1][3] Recent studies have indicated that this compound exerts its effects, at least in part, through the upregulation of Paternally Expressed Gene 5 (PEG5). These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on cell viability, apoptosis, and protein expression related to neuronal differentiation.

Chemical Properties

| Property | Value |

| Molecular Weight | 338.42 g/mol |

| Formula | C₁₉H₁₈N₂O₂S |

| CAS Number | 880090-88-0 |

| Solubility | Soluble to 100 mM in DMSO and to 20 mM in ethanol. |

| Storage | Store at -20°C. |

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the general procedure for culturing a relevant cell line (e.g., SH-SY5Y human neuroblastoma cells) and treating them with this compound.

Materials:

-

SH-SY5Y human neuroblastoma cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO, sterile)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Cell culture flasks, plates, and other sterile consumables

Protocol:

-

Cell Culture: Maintain SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: When cells reach 70-80% confluency, detach them using Trypsin-EDTA, neutralize with complete medium, and centrifuge. Resuspend the cell pellet in fresh medium and count the cells. Seed the cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein extraction) at a predetermined density. Allow cells to adhere overnight.

-

This compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.

-

Treatment: Remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cells treated with this compound in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

Protocol:

-

Following the treatment period with this compound, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Hypothetical Data:

| This compound (µM) | Cell Viability (%) after 48h (Mean ± SD) |

| 0 (Vehicle) | 100 ± 5.2 |

| 1 | 95.3 ± 4.8 |

| 5 | 82.1 ± 6.1 |

| 10 | 65.7 ± 5.5 |

| 25 | 48.9 ± 4.9 |

| 50 | 31.4 ± 3.8 |

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells using flow cytometry.

Materials:

-

Cells treated with this compound in a 6-well plate

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

After treatment, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA.

-

Centrifuge the combined cell suspension and wash the pellet with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Hypothetical Data:

| This compound (µM) | Live Cells (%) (Mean ± SD) | Early Apoptotic Cells (%) (Mean ± SD) | Late Apoptotic/Necrotic Cells (%) (Mean ± SD) |

| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |

| 10 | 70.8 ± 3.5 | 18.3 ± 2.2 | 10.9 ± 1.9 |

| 25 | 45.1 ± 4.2 | 35.6 ± 3.1 | 19.3 ± 2.8 |

| 50 | 25.9 ± 3.8 | 48.7 ± 4.5 | 25.4 ± 3.3 |

Western Blot Analysis